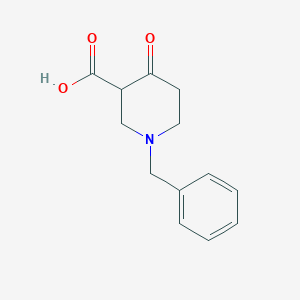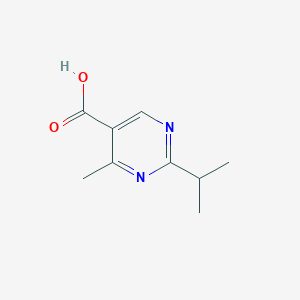
Ácido (6-Aminopiridin-3-il)borónico
Descripción general
Descripción
6-Aminopyridine-3-boronic acid is a boronate affinity material that is efficient for the extraction, separation, and enrichment of cis-diol-containing biomolecules . It exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .
Synthesis Analysis
The synthesis of 6-Aminopyridine-3-boronic acid involves the use of boron compounds in reactions and catalytic processes . The compound has been used as an affinity ligand in the preparation of metallo-β-lactamase inhibitors for use in antibiotics .Molecular Structure Analysis
The molecular formula of 6-Aminopyridine-3-boronic acid is C5H7BN2O2 . It has an average mass of 137.932 Da and a mono-isotopic mass of 138.060059 Da .Chemical Reactions Analysis
Boronate affinity materials like 6-Aminopyridine-3-boronic acid are known to exhibit low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .Physical And Chemical Properties Analysis
6-Aminopyridine-3-boronic acid has a predicted density of 1.33±0.1 g/cm3 . Its predicted boiling point is 388.3±52.0 °C . The compound is soluble in water and some organic solvents .Aplicaciones Científicas De Investigación
Enriquecimiento de biomoléculas que contienen cis-diol
Las nanopartículas magnéticas funcionalizadas con ácido 6-aminopiridina-3-borónico se han utilizado para el enriquecimiento altamente eficiente de biomoléculas que contienen cis-diol . Este material exhibe un pH de unión bajo, alta afinidad y excelente solubilidad en agua hacia los compuestos que contienen cis-diol . Permite la extracción selectiva de biomoléculas que contienen cis-diol con baja concentración en condiciones neutras o ácidas .
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 6-aminopiridina-3-borónico, se han utilizado en diversas aplicaciones de detección . Interaccionan con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad tanto en ensayos homogéneos como en detección heterogénea .
Síntesis orgánica para la formación de enlaces carbono-carbono
El ácido 6-aminopiridina-3-borónico es un derivado de ácido borónico que se utiliza ampliamente en la síntesis orgánica para la formación de enlaces carbono-carbono . En el acoplamiento de Suzuki, los haluros de arilo y los ésteres de arilo o vinilo de ácido borónico o el ácido borónico se acoplan utilizando Pd (PPh3)4 .
Intermediario farmacéutico
El ácido 6-aminopiridina-3-borónico puede utilizarse como intermediario farmacéutico . Desempeña un papel crucial en la síntesis de diversos compuestos farmacéuticos .
Mecanismo De Acción
Target of Action
The primary target of (6-Aminopyridin-3-YL)boronic acid are cis-diol-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cellular signaling, metabolism, and gene expression.
Mode of Action
(6-Aminopyridin-3-YL)boronic acid interacts with its targets through a process known as boronate affinity . This compound exhibits a high affinity towards cis-diol-containing biomolecules, enabling it to bind effectively even under neutral or acidic conditions . This interaction results in the extraction, separation, and enrichment of these biomolecules .
Pharmacokinetics
It is known that this compound exhibits excellent water solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of (6-Aminopyridin-3-YL)boronic acid is the efficient enrichment of cis-diol-containing biomolecules . This property enables the selective extraction of these biomolecules, even those present in low concentrations .
Direcciones Futuras
The future directions of 6-Aminopyridine-3-boronic acid involve its potential applications in the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples . Its high affinity and excellent water solubility toward cis-diol-containing compounds make it a promising material for such applications .
Análisis Bioquímico
Biochemical Properties
(6-Aminopyridin-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the selective enrichment of cis-diol-containing biomolecules. This compound exhibits high affinity and excellent water solubility towards cis-diol-containing compounds, making it an effective affinity ligand . It interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which forms reversible covalent bonds with cis-diol groups. This interaction is crucial for the selective extraction and enrichment of biomolecules in biochemical assays .
Cellular Effects
(6-Aminopyridin-3-YL)boronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby impacting cellular functions . For instance, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of (6-Aminopyridin-3-YL)boronic acid involves its interaction with biomolecules through the boronic acid group. This group forms reversible covalent bonds with cis-diol-containing biomolecules, such as sugars and nucleotides . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, (6-Aminopyridin-3-YL)boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting downstream gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Aminopyridin-3-YL)boronic acid can change over time due to its stability and degradation properties. The compound is stable under neutral or acidic conditions, which is advantageous for long-term studies . It may degrade under basic conditions, which can affect its efficacy and interactions with biomolecules. Long-term studies have shown that (6-Aminopyridin-3-YL)boronic acid can maintain its activity and influence cellular functions over extended periods, making it suitable for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of (6-Aminopyridin-3-YL)boronic acid in animal models vary with different dosages. At low doses, the compound can selectively interact with target biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
(6-Aminopyridin-3-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, it can influence the synthesis and degradation of biomolecules, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (6-Aminopyridin-3-YL)boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to form reversible covalent bonds with biomolecules allows it to be selectively transported and localized within cells, enhancing its efficacy in biochemical assays.
Subcellular Localization
(6-Aminopyridin-3-YL)boronic acid exhibits specific subcellular localization, which is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with target biomolecules and allows it to modulate cellular functions effectively. Understanding the subcellular localization of (6-Aminopyridin-3-YL)boronic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Propiedades
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625446 | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851524-96-4 | |
| Record name | B-(6-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)







